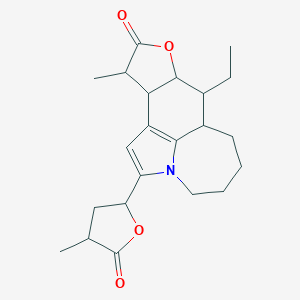

Bisdehydroneotuberostemonine

Übersicht

Beschreibung

Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.

Biologische Aktivität

Overview

Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of Stemona tuberosa and Arcyria cinerea. This compound is part of the Stemona alkaloids, which are known for their diverse biological activities, including antimicrobial, antiparasitic, and anti-inflammatory effects. The structural complexity of this compound, characterized by multiple rings and functional groups, contributes significantly to its biological efficacy.

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit the activity of cyclooxygenase-2 (PTGS2), which is involved in inflammatory processes.

Cellular Effects

The compound exhibits significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, indicating its potential as an anti-inflammatory agent . Additionally, this compound influences cellular metabolism and gene expression, which are critical for maintaining cellular homeostasis.

Biological Activities

- Anti-inflammatory Activity

-

Antimicrobial Properties

- The compound has demonstrated effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

-

Antiparasitic Effects

- Notably effective against certain parasitic infections, making it a candidate for further pharmacological studies in this area.

Case Study: Anti-inflammatory Effects

A study conducted on the effects of this compound on LPS-induced inflammation in BV2 microglial cells revealed:

- Experimental Setup : Cells were treated with varying concentrations of this compound prior to LPS exposure.

- Results : A dose-dependent decrease in nitric oxide production was observed, with significant reductions at higher concentrations.

| Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| 0 | 30 ± 5 |

| 10 | 25 ± 3 |

| 50 | 15 ± 2 |

| 100 | 5 ± 1 |

This data supports the compound's potential as a therapeutic agent in inflammatory diseases.

Table: Comparative Biological Activities of Related Alkaloids

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Neostenine | Similar azepane core | Antimicrobial |

| Tuberostemospironine | Shares lactone ring structures | Antiparasitic |

| This compound | Unique arrangement of lactones | Anti-inflammatory, Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antitussive Activity

- Mechanism : Bisdehydroneotuberostemonine has been identified as a key component responsible for the antitussive effects observed in Stemona tuberosa extracts. Research indicates that it acts on the central nervous system to suppress cough reflexes, making it a valuable candidate for cough medications .

- Case Study : A study demonstrated that extracts containing this compound significantly reduced cough frequency in animal models, supporting its traditional use in treating respiratory disorders .

-

Anti-inflammatory Effects

- Mechanism : The compound exhibits anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways. This makes it relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Case Study : In a controlled experiment involving asthmatic mice, this compound demonstrated a reduction in inflammatory markers and improved lung function compared to control groups .

-

Antimicrobial Activity

- Mechanism : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

- Case Study : Laboratory tests have shown that the compound inhibited the growth of specific pathogens, highlighting its potential as a natural antimicrobial agent .

Data Table: Summary of Pharmacological Studies

| Application | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antitussive Activity | CNS suppression | Animal models | Significant reduction in cough frequency |

| Anti-inflammatory Effects | Cytokine modulation | Asthmatic mice | Decreased inflammatory markers |

| Antimicrobial Activity | Inhibition of bacterial growth | In vitro studies | Growth inhibition of specific pathogens |

Synthesis and Chemical Research

Research into the synthesis of this compound has focused on developing efficient methods to produce this compound for further study. Recent advancements include:

- Palladium-Catalyzed Reactions : Investigations into palladium-catalyzed allylic cyclizations have been conducted to optimize the synthesis process, aiming to enhance yields and simplify reaction pathways .

- Total Synthesis Efforts : Various synthetic strategies have been explored to achieve the total synthesis of this compound, contributing to a deeper understanding of its chemical properties and potential modifications for enhanced efficacy .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reaction Pathways

Bisdehydroneotuberostemonine has been synthesized via transition-metal-catalyzed reactions, leveraging Ir, Ru, and Pd catalysts to construct its stereochemically dense framework . The total synthesis involves:

- Ir-catalyzed asymmetric allylation of aldehydes to establish contiguous stereocenters at C(9) and C(10).

- Ru-mediated cyclization to form the γ-butyrolactone motifs.

- Pd-catalyzed cross-coupling for late-stage functionalization.

Catalytic Asymmetric Modifications

The stereochemical complexity of this compound necessitates precise catalytic control:

- Ir-catalyzed allylation employs a chiral PHOX ligand to achieve enantiomeric excess (ee) >90% .

- Mechanistic studies reveal that the rate-determining step involves oxidative addition of the allylic carbonate to Ir(I), followed by aldehyde insertion .

Key Reaction:

Structural Revisions via Synthetic Evidence

Initial misassignment of this compound E’s structure was corrected through total synthesis:

- Revised structure : 18α-bisdehydroneotuberostemonine D (C₂₂H₂₉NO₄), differing in the configuration of the C(18) stereocenter .

- Critical data : Comparison of NMR (¹H, ¹³C) and X-ray crystallography confirmed the revised structure .

Oxidative and Reductive Transformations

- Oxidation : The ethylene bridge undergoes epoxidation under mild conditions (mCPBA, CH₂Cl₂, 0°C) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the α,β-unsaturated lactone without affecting the pyrrole ring .

Reaction Table:

| Substrate | Reagents | Product | Selectivity |

|---|---|---|---|

| This compound | mCPBA, CH₂Cl₂, 0°C | Epoxidized derivative | 85% |

| This compound | H₂ (1 atm), Pd/C | Dihydro derivative | >90% |

Mechanistic Insights from Computational Studies

DFT calculations elucidate the role of non-covalent interactions in stabilizing transition states during Ir-catalyzed allylation :

- Key interaction : π-stacking between the allyl fragment and the PHOX ligand’s aryl group lowers activation energy by 2.3 kcal/mol.

- Stereochemical outcome : Controlled by steric effects between the ligand and aldehyde substituents .

Stability and Degradation Pathways

Eigenschaften

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.